molecular formula C20H23N3O2S2 B13575468 N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide

N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide

Cat. No.: B13575468
M. Wt: 401.5 g/mol
InChI Key: BECXYAXTZNYORT-UHFFFAOYSA-N
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Description

N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide is a complex organic compound that features a thiazole ring, a phenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Introduction of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[2-(4-tert-butylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C20H23N3O2S2/c1-20(2,3)15-7-11-16(12-8-15)21-19-22-18(13-26-19)14-5-9-17(10-6-14)23-27(4,24)25/h5-13,23H,1-4H3,(H,21,22)

InChI Key

BECXYAXTZNYORT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C

Origin of Product

United States

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